7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a 3,4-dimethoxyphenyl group and a phenoxymethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenoxymethylamine to form an intermediate Schiff base, which is then cyclized with a suitable triazole precursor under acidic or basic conditions to yield the desired triazolopyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the phenyl or triazole rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as heat resistance or electrical conductivity.
Mechanism of Action
The mechanism of action of 7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Compared to similar compounds, 7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group and the phenoxymethyl group may enhance its stability, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(phenoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H18N4O3/c1-25-17-9-8-14(12-18(17)26-2)16-10-11-21-20-22-19(23-24(16)20)13-27-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
InChI Key |
SACOEQOBOBXFJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)COC4=CC=CC=C4)OC |
Origin of Product |
United States |
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